N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2
Description
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 is a stable isotope-labeled derivative of lysine, modified at the ε-amino group with a (2-phenylethyl)aminocarbonothioyl moiety. The compound is enriched with six carbon-13 (13C6) and two nitrogen-15 (15N2) isotopes, making it a critical tool for quantitative proteomics, metabolic tracing, and structural studies using mass spectrometry (MS). Its design ensures minimal interference with biological systems while enabling precise detection and quantification in complex mixtures .
The isotopic labeling allows for differentiation from endogenous lysine in techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where it is incorporated into proteins during cell growth. Subsequent MS analysis distinguishes labeled peptides from unlabeled counterparts based on mass shifts, facilitating accurate relative quantification .
Properties
Molecular Formula |
C15H23N3O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C15H23N3O2S/c16-13(14(19)20)8-4-5-10-17-15(21)18-11-9-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,16H2,(H,19,20)(H2,17,18,21)/t13-/m0/s1/i4+1,5+1,8+1,10+1,13+1,14+1,16+1,17+1 |
InChI Key |
PIZZXUCKJNJOSL-RAHQIQIASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 involves several steps, starting with the preparation of the lysine backbone, followed by the introduction of the phenylethyl group and the carbonothioyl moiety. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct incorporation of the stable isotopes 13C6 and 15N2.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to maintain the integrity of the stable isotopes. The process involves large-scale synthesis using automated reactors and purification systems to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of amino acids into proteins.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 involves its incorporation into metabolic pathways where it can act as a tracer. The stable isotopes 13C6 and 15N2 allow for precise tracking of the compound through various biochemical processes, providing insights into molecular targets and pathways involved in metabolism and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 and analogous compounds:
Key Observations:
Structural Modifications: The (2-phenylethyl)aminocarbonothioyl group increases hydrophobicity compared to unmodified lysine, improving retention time in reversed-phase LC-MS . In contrast, the benzylaminocarbonothioyl analog () offers similar benefits but may exhibit distinct binding affinities in enzyme-substrate interactions due to steric differences . The methylsulfinylpropyl derivative () introduces a polar sulfoxide group, enhancing solubility in aqueous matrices, which is advantageous for metabolite extraction protocols .
Isotopic Labeling Patterns: Compounds with 13C6,15N2 labels (e.g., this compound) enable multiplexed experiments (e.g., 3-plex SILAC) when combined with other isotopic variants (e.g., 13C6,14N2 or 12C6,14N2 lysine) . [ε-15N]Lysine () is specialized for tracking nitrogen-specific metabolic pathways, such as the ε-amino group’s role in 2-aminoadipic acid synthesis, but lacks the carbon isotopic data provided by 13C6 labeling .
Functional Performance: In phosphoproteomics, modified lysines (e.g., this compound) show comparable quantification accuracy to unmodified lysine-13C6,15N2, as demonstrated in TRIM28 phosphorylation studies (). However, bulky substituents may reduce incorporation efficiency during protein synthesis . Unmodified lysine-13C6,15N2 remains the gold standard for SILAC due to its native structure, ensuring near-complete incorporation into proteins after five cell doublings .
Emerging Applications: Bacterial cell wall biosynthesis studies () utilize labeled lysine derivatives to track peptidoglycan cross-linking. The benzylaminocarbonothioyl variant () may offer enhanced MS signal intensity due to its hydrophobic tail .
Research Findings and Data Tables
Table 1: Incorporation Efficiency of Lysine Derivatives in SILAC
Table 2: MS/MS Transitions for Quantification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
